molecular formula C10H12N2 B13283941 3-(Ethylamino)-4-methylbenzonitrile

3-(Ethylamino)-4-methylbenzonitrile

Cat. No.: B13283941
M. Wt: 160.22 g/mol
InChI Key: FZMDHCNIDOCMFM-UHFFFAOYSA-N
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Description

3-(Ethylamino)-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, featuring an ethylamino group at the third position and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with ethylamine. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is crucial to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-4-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethylamino)-4-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-4-methylbenzonitrile
  • 3-(Dimethylamino)-4-methylbenzonitrile
  • 3-(Ethylamino)-4-chlorobenzonitrile

Uniqueness

3-(Ethylamino)-4-methylbenzonitrile is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-(ethylamino)-4-methylbenzonitrile

InChI

InChI=1S/C10H12N2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3

InChI Key

FZMDHCNIDOCMFM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)C

Origin of Product

United States

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